Tris(2-cyanoethyl)amine
Description
Overview of Tris(2-cyanoethyl)amine in Contemporary Chemical Research
This compound, with the chemical formula N(CH₂CH₂CN)₃, is a white solid organic compound valued for its distinct chemical properties imparted by its three nitrile groups and a central nitrogen atom. labproinc.comtcichemicals.com In contemporary research, it is primarily recognized as a versatile building block for synthesizing more complex nitrogen-containing molecules. smolecule.com Its reactive nitrile groups can participate in a variety of chemical reactions, enabling the construction of diverse molecular architectures. smolecule.com
The compound serves as a key starting material in laboratories for studying reaction mechanisms involving nitrogen compounds and for developing new synthetic methodologies. smolecule.com Researchers utilize this compound as a precursor for creating specialized catalysts and as a structural scaffold for developing novel functional materials. smolecule.com Its ability to be systematically modified allows for the preparation of a range of polyfunctional tertiary amines, which are important in fields from pharmaceuticals to materials science. acs.orgresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 3,3',3''-Nitrilotripropionitrile | tcichemicals.com |
| CAS Number | 7528-78-1 | labproinc.comchemicalbook.com |
| Molecular Formula | C₉H₁₂N₄ | labproinc.compolyorginc.com |
| Molecular Weight | 176.22 g/mol | labproinc.compolyorginc.com |
| Appearance | White to almost white powder/crystal | labproinc.comtcichemicals.com |
| Melting Point | 59.0 to 62.0 °C | tcichemicals.comchemicalbook.com |
| Boiling Point | 140 °C @ 10 mmHg | chemicalbook.com |
Historical Context and Evolution of Research on Cyanoethylated Amines
The study of this compound is rooted in the broader field of cyanoethylation, a chemical process that attaches a 2-cyanoethyl group (-CH₂CH₂CN) to another organic substrate. wikipedia.org This reaction, which closely resembles a Michael-type addition, involves the addition of a compound with a labile hydrogen atom across the double bond of acrylonitrile (B1666552) (CH₂=CHCN). wikipedia.orgorganicreactions.org The reaction is driven by the electron-withdrawing nature of the nitrile group, which makes the β-carbon of acrylonitrile susceptible to nucleophilic attack. asianpubs.org
The cyanoethylation of amines and arsines was a subject of chemical investigation as early as 1949. rsc.org Historically, the reaction conditions have varied depending on the substrate. While many compounds undergo cyanoethylation in the presence of alkaline catalysts like hydroxides or alkoxides, the reaction with amines has shown more complexity. organicreactions.org Primary and secondary aliphatic amines often react with acrylonitrile without a catalyst, whereas aromatic amines typically require an acidic catalyst, such as acetic acid or copper salts, to proceed effectively. asianpubs.orggoogle.com
The synthesis of this compound itself from acrylonitrile has been documented in patents, with early methods involving reactions in aqueous solutions with ammonium (B1175870) salts. google.com Over time, research focused on improving reaction yields and product purity. google.com For instance, challenges with separating products from homogeneous catalysts in the cyanoethylation of aromatic amines led to the development of heterogeneous catalyst systems, such as silica-alumina, to facilitate easier workup. google.com This evolution highlights a continuous effort to refine cyanoethylation methodologies for greater efficiency and applicability. The cyanoethyl group also found use as a protecting group in oligonucleotide synthesis, where its removal by base treatment is a key step. wikipedia.org
Significance of this compound in Advanced Organic Synthesis and Materials Science
The significance of this compound in advanced organic synthesis is prominently demonstrated by its use as a versatile nitrogen source for the construction of highly substituted, polyfunctional tertiary amines. acs.orgresearchgate.net A key advancement reported in 2020 showcased an iterative method to prepare tertiary amines with three different alkyl or aryl substituents starting from the commercially available this compound. acs.orgacs.org
This multi-step procedure allows for the controlled, successive replacement of the cyanoethyl groups. acs.orgresearchgate.net The process involves a sequence of reactions that transforms one cyanoethyl arm at a time, providing access to complex amine structures that would be difficult to synthesize otherwise. acs.org
Table 2: Iterative Synthesis of Tertiary Amines from this compound
| Step | Reaction | Description | Reference(s) |
|---|---|---|---|
| 1 | Oxidation | The starting amine is treated with an oxidizing agent (mCPBA) to form an N-oxide. | acs.org |
| 2 | Cope Elimination | The N-oxide intermediate undergoes a Cope elimination at room temperature to yield a hydroxylamine (B1172632). | acs.orgresearchgate.net |
| 3 | Benzoylation | The resulting hydroxylamine is treated with benzoyl chloride to form an N-hydroxylamine benzoate (B1203000). | acs.orgresearchgate.net |
| 4 | Amination | The benzoate is subjected to a cobalt-catalyzed electrophilic amination with an organozinc halide, replacing the modified arm with a new alkyl or aryl group. | acs.orgresearchgate.net |
This iterative sequence can be repeated to replace the remaining cyanoethyl groups, thus providing a powerful tool for building molecular complexity and diversity in drug discovery and chemical biology. acs.orgresearchgate.net
In materials science, derivatives of this compound are explored for the development of new polymers and functional materials. avantorsciences.com The presence of multiple nitrile functionalities allows for potential cross-linking reactions or for modification into other functional groups, making it a candidate for creating conductive materials, elastomers, and specialized polymers. avantorsciences.com The related compound, Tris(2-cyanoethyl)phosphine, has been used to synthesize copper(I) complexes with potential applications in medicine. medchemexpress.com
Structure
3D Structure
Properties
IUPAC Name |
3-[bis(2-cyanoethyl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H12N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYPYNRGACGNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC#N)CCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064732 | |
| Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
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Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
7528-78-1 | |
| Record name | 3,3′,3′′-Nitrilotris[propanenitrile] | |
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| Record name | 3,3',3''-Nitrilotripropanenitrile | |
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| Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
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| Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
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| Record name | Tris(2-cyanoethyl)amine | |
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| Record name | 3,3',3''-Nitrilotripropanenitrile | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Tris(2-cyanoethyl)amine
This compound is a significant chemical intermediate, and its synthesis is primarily achieved through the cyanoethylation of ammonia (B1221849). This process involves the reaction of acrylonitrile (B1666552) with an ammonia source. An established method for producing this compound in high yield and purity involves reacting a mixture of acrylonitrile, an ammonium (B1175870) salt of a lower aliphatic acid (such as ammonium acetate), water, and a sufficient amount of a lower aliphatic acid to ensure the initial pH of the mixture is below 7. google.com The reaction is typically conducted at temperatures ranging from 70°C to 105°C. google.com Upon completion of the reaction, the pH is raised to 11 or higher by adding an alkali metal hydroxide, which causes the this compound product to precipitate out of the solution. google.com This process represents an improvement over previous methods that resulted in lower yields, such as those conducted in aqueous methanol (B129727) which produced yields of around 30%. google.com
The reaction time is dependent on the temperature and typically ranges from 2 to 20 hours. google.com The use of a lower aliphatic acid, with acetic acid being preferred, is crucial for achieving high yields in a reasonable timeframe. google.com
| Parameter | Value | Reference |
| Reactants | Acrylonitrile, Ammonium salt of a lower aliphatic acid, Water, Lower aliphatic acid | google.com |
| Temperature | 70°C to 105°C | google.com |
| Initial pH | < 7 | google.com |
| Reaction Time | 2 to 20 hours | google.com |
| Precipitation | Addition of alkali metal hydroxide to raise pH to ≥ 11 | google.com |
| Yield | ~53% (recrystallized) | google.com |
This compound serves as a versatile starting material for the modular synthesis of complex, polyfunctional tertiary amines. researchgate.netresearchgate.netacs.orglookchem.comnih.gov An iterative, three-step reaction sequence allows for the stepwise replacement of the cyanoethyl groups with various alkyl or aryl substituents. This methodology provides a powerful tool for building molecular diversity from a common, commercially available scaffold. The sequence involves an oxidation-Cope elimination, followed by benzoylation, and finally a cobalt-catalyzed electrophilic amination. researchgate.netresearchgate.netacs.org
A key step in the functionalization of the this compound scaffold is the cobalt-catalyzed electrophilic amination of organozinc halides. researchgate.netresearchgate.netacs.org This cross-coupling reaction allows for the formation of a new carbon-nitrogen bond. The substrate for this reaction is an O-benzoylhydroxylamine derivative, prepared from the this compound scaffold in the preceding steps. This intermediate reacts with various alkyl-, aryl-, and heteroaryl-zinc chlorides in the presence of a cobalt catalyst, typically CoCl₂, to yield a range of polyfunctional tertiary amines. researchgate.netacs.org The reaction proceeds under mild conditions, often at room temperature (25°C) within a few hours, and tolerates a wide array of functional groups such as esters and nitriles. researchgate.netacs.org This method has been successfully applied to the synthesis of complex molecules, including known pharmaceuticals. researchgate.netacs.org The use of organozinc pivalates, which are air- and moisture-stable solids, has also been reported in similar cobalt-catalyzed aminations. acs.org
| Entry | Hydroxylamine (B1172632) Benzoate (B1203000) Substrate | Organozinc Chloride | Product | Yield | Reference |
| 1 | 10a | 4-MeOC₆H₄ZnCl (2k ) | 5a (Triple functionalized tertiary amine) | 88% | acs.org |
| 2 | 10b | 4-EtO₂CC₆H₄ZnCl (2l ) | 5b (Aniline derivative) | 86% | acs.org |
| 3 | 10c | 4-NCC₆H₄ZnCl (2m ) | 5c (Aniline derivative) | 79% | acs.org |
| 4 | 10d | 3-MeO₂CCH₂OC₆H₄ZnCl (2n ) | 5d (Aniline derivative) | 82% | acs.org |
| 5 | 10e (Adamantyl derivative) | 4-ClC₆H₄ZnCl (2o ) | 5e (Amine with adamantyl group) | 62% | acs.org |
The Cope elimination is an intramolecular, syn-elimination reaction that converts a tertiary amine into an alkene and a hydroxylamine. masterorganicchemistry.comchemistrysteps.com The process begins with the oxidation of the tertiary amine to a tertiary amine N-oxide, typically using an oxidizing agent like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA). masterorganicchemistry.comorganicchemistrytutor.com When this N-oxide is heated, the oxide ion acts as an internal base, abstracting a proton from a β-carbon in a concerted, five-membered cyclic transition state, leading to the formation of an alkene. masterorganicchemistry.comchemistrysteps.com
In the context of modifying this compound, this sequence is used to selectively remove one of the cyanoethyl groups. acs.org The this compound is first oxidized with mCPBA to form the corresponding N-oxide. acs.org This intermediate then undergoes a Cope elimination to yield an intermediate hydroxylamine, effectively cleaving one C-N bond and preparing the scaffold for the next functionalization step. researchgate.netresearchgate.netacs.org
Benzoylation is a chemical reaction that introduces a benzoyl group (C₆H₅CO-) into a molecule, typically at an oxygen or nitrogen atom. unacademy.com In amine functionalization, it is often used as a protection strategy or to create a better leaving group. scispace.comresearchgate.net The Schotten-Baumann reaction is a classic method for the benzoylation of amines using benzoyl chloride in the presence of an aqueous base. unacademy.comresearchgate.net More modern, solvent-free "green" protocols have also been developed that proceed without alkali by simply mixing the amine and benzoyl chloride. scispace.com
In the stepwise modification of this compound, benzoylation is the crucial second step following the oxidation-Cope elimination sequence. researchgate.netacs.org The hydroxylamine intermediate generated from the Cope elimination is treated with benzoyl chloride and a base like triethylamine (B128534). acs.org This converts the hydroxylamine into an N-hydroxylamine benzoate (an O-benzoylhydroxylamine), which is the electrophilic nitrogen source required for the subsequent cobalt-catalyzed amination with organozinc reagents. researchgate.netacs.org This benzoylation step transforms the hydroxylamine into a suitable substrate for the C-N bond-forming cross-coupling reaction.
Beyond the direct synthesis of this compound from ammonia, cyanoethylated amine scaffolds can be prepared through the Michael addition of acrylonitrile to various primary and secondary amines. researchgate.net This reaction, known as cyanoethylation, is a versatile method for introducing a 2-cyanoethyl group onto a nitrogen atom. The reaction has been studied using a variety of catalysts, including acids, Lewis acids, bases, and ion-exchange resins. researchgate.net For example, the cyanoethylation of aromatic primary amines can be catalyzed by cuprous chloride, leading to NN-bis-2-cyanoethylarylamines. researchgate.net The resulting polyamino nitriles can serve as precursors to acylpolyamine neurotoxins and other complex structures after subsequent chemical transformations, such as the reduction of the nitrile groups to primary amines. researchgate.netgoogle.comlibretexts.org
Preparation of Tertiary Amines via Stepwise Alkylation/Arylation
Mechanistic Investigations of Reactions Involving this compound
The mechanistic pathways of reactions where this compound serves as a starting material have been investigated. The initial transformation in the stepwise functionalization sequence is the Cope elimination. This reaction proceeds through a concerted, intramolecular syn-elimination mechanism. masterorganicchemistry.com The tertiary amine is first oxidized to an N-oxide. Upon heating, the geometry of the molecule arranges into a five-membered cyclic transition state where the N-oxide oxygen is positioned to abstract a β-hydrogen. chemistrysteps.com This single-step process involves the simultaneous abstraction of the proton and cleavage of the carbon-nitrogen bond, leading to an alkene and an N,N-dialkylhydroxylamine. chemistrysteps.com
The subsequent cobalt-catalyzed electrophilic amination of organozinc halides with the derived O-benzoylhydroxylamine has also been a subject of study. While detailed mechanistic investigations for this specific transformation are part of ongoing research, related electrophilic aminations provide insight. acs.org For instance, the iron-mediated amination of organozinc halides with organic azides is proposed to proceed via a transition state where the metal salt activates the azide, facilitating the nucleophilic attack of the organozinc reagent. nih.gov Similarly, it is likely that the cobalt catalyst in the amination of O-benzoylhydroxylamines activates the N-O bond, making the nitrogen atom sufficiently electrophilic to react with the organozinc nucleophile. nih.govuni-muenchen.de
Reaction Mechanisms in Tertiary Amine Preparation
The primary industrial synthesis of this compound involves the cyanoethylation of ammonia. This reaction is a classic example of a Michael-type addition of a protic nucleophile (ammonia) to an activated alkene (acrylonitrile). The electron-withdrawing nature of the nitrile group in acrylonitrile polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orgasianpubs.org
The reaction proceeds in a stepwise manner. Initially, one molecule of ammonia attacks a molecule of acrylonitrile to form mono(2-cyanoethyl)amine. This primary amine is more nucleophilic than ammonia and subsequently reacts with a second molecule of acrylonitrile to yield bis(2-cyanoethyl)amine, a secondary amine. Finally, the secondary amine, being even more nucleophilic, reacts with a third molecule of acrylonitrile to afford the desired tertiary amine, this compound.
The mechanism for the base-catalyzed cyanoethylation of an amine can be generalized as follows:
Activation of the Nucleophile: In the presence of a basic catalyst, the amine is deprotonated to a small extent, increasing its nucleophilicity. Even without a catalyst, the inherent nucleophilicity of amines is often sufficient for the reaction to proceed. asianpubs.org
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the β-carbon of acrylonitrile.
Proton Transfer: The resulting zwitterionic intermediate is neutralized by proton transfer from a proton source, which could be another amine molecule or the solvent, to yield the cyanoethylated product.
This process is repeated until all N-H bonds are replaced by 2-cyanoethyl groups, leading to the formation of this compound. The reaction is typically carried out under controlled temperature conditions to prevent the polymerization of acrylonitrile. google.com
Role of Steric Hindrance in Trialkylamine Synthesis and Reactivity
While this compound itself is not considered a highly sterically hindered amine due to the flexibility of the ethyl chains, the principles of steric hindrance are crucial in understanding the reactivity of tertiary amines in general. Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the context of trialkylamines, the size and branching of the alkyl groups attached to the nitrogen atom significantly influence their synthesis and chemical behavior. osti.gov
For instance, the synthesis of highly branched tertiary amines can be challenging due to the steric bulk of the reacting partners, which can hinder the approach of the nucleophile to the electrophilic center. citedrive.com Similarly, the reactivity of a tertiary amine as a base or a nucleophile can be diminished if the nitrogen's lone pair is sterically shielded by bulky substituents. osti.gov
| Factor | Influence on Trialkylamine Synthesis and Reactivity |
| Size of Alkyl Groups | Larger groups increase steric bulk, potentially slowing down reaction rates. |
| Branching of Alkyl Groups | Branching at the α- or β-carbon significantly increases steric hindrance. |
| Flexibility of Alkyl Chains | Flexible, unbranched chains, like in this compound, result in less steric hindrance compared to rigid or branched groups. |
Computational Studies on Steric Crowding and Molecular Conformation
While specific computational studies on the steric crowding of this compound are not widely available in the literature, experimental data from X-ray crystallography provides valuable insights into its molecular conformation. A crystallographic study revealed that in the solid state, the three cyanoethyl groups of this compound adopt a conformation where the cyano (CN) groups are all oriented in the same direction. nih.govresearchgate.net This arrangement suggests that the molecule can act as a tripodal ligand, where the three nitrile groups can coordinate to a central atom or ion.
This observed conformation is likely a result of a balance between minimizing steric repulsion between the cyanoethyl arms and optimizing intermolecular packing forces in the crystal lattice. Computational studies on analogous, more sterically hindered trialkylamines have shown that excessive steric crowding can lead to a flattening of the pyramidal geometry around the nitrogen atom, approaching a planar configuration. researchgate.net This planarization is a consequence of the molecule adopting a conformation that maximizes the distance between the bulky alkyl groups.
Impact on C-N Bond Rotation and Rotamer Equilibration
The rotation around the C-N single bonds in tertiary amines is a dynamic process that can be influenced by the steric bulk of the substituents. In amines with significant steric hindrance, the energy barrier to rotation around the C-N bonds can be high enough to allow for the observation of distinct rotational isomers (rotamers) at room temperature by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govmdpi.com
For this compound, the relatively flexible and unbranched nature of the 2-cyanoethyl groups suggests that the barrier to C-N bond rotation would be lower than in amines with bulky, branched alkyl groups. However, the polar nature of the nitrile groups could lead to intramolecular interactions that might influence the rotational energy landscape. Detailed dynamic NMR studies would be required to quantify the rotational barriers and the populations of different rotamers in solution for this specific molecule. In general, factors that affect C-N bond rotation in amines include:
Steric Repulsion: Larger substituents lead to higher energy barriers for rotation.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the electron density around the C-N bond and affect the rotational barrier.
Intramolecular Interactions: Hydrogen bonding or other non-covalent interactions can stabilize certain conformations and increase the energy required for rotation.
Degradation Pathways: Hofmann-like Elimination Reactions
Tertiary amines can undergo elimination reactions, particularly when converted into quaternary ammonium salts. The Hofmann elimination is a classic example of such a reaction, where a quaternary ammonium hydroxide is heated to yield an alkene and a tertiary amine. wikipedia.orgbyjus.com This reaction typically follows an E2 mechanism and is known for producing the less substituted alkene (Hofmann's rule), a regioselectivity often attributed to the steric bulk of the trialkylamine leaving group. wikipedia.orgchemistrysteps.comallen.in
In the context of this compound, a Hofmann-like elimination could be a potential degradation pathway. If the nitrogen atom were to be quaternized, for example, by reaction with an alkyl halide, the resulting quaternary ammonium salt could undergo elimination upon treatment with a strong base. The β-hydrogens on the ethyl chains are susceptible to abstraction, which would lead to the formation of acrylonitrile and a corresponding tertiary amine.
The general steps for a Hofmann elimination are:
Exhaustive Methylation: The tertiary amine is treated with excess methyl iodide to form a quaternary ammonium iodide salt. byjus.com
Anion Exchange: The iodide salt is treated with silver oxide and water to form the corresponding quaternary ammonium hydroxide. byjus.com
Elimination: The quaternary ammonium hydroxide is heated, leading to an E2 elimination to form an alkene, a tertiary amine, and water. wikipedia.org
It is important to note that tertiary amines with significant steric hindrance can undergo a Hofmann-like elimination even without prior quaternization, especially at elevated temperatures. researchgate.net This thermal degradation is often promoted by the relief of steric strain in the transition state of the elimination reaction.
Advanced Synthetic Transformations Utilizing this compound as a Precursor or Reagent
The chemical versatility of this compound, stemming from its central tertiary amine nitrogen and three terminal nitrile groups, makes it a valuable building block in organic synthesis.
Building Block Applications for Nitrogen-Containing Compounds
This compound serves as a versatile precursor for the synthesis of a variety of more complex, polyfunctional tertiary amines. A notable application involves a stepwise functionalization strategy where each of the cyanoethyl groups is sequentially modified. nih.govlookchem.com This approach allows for the controlled introduction of three different alkyl or aryl groups onto the nitrogen atom, leading to the synthesis of tailored tertiary amines.
One such synthetic route involves the following sequence of reactions:
Selective Oxidation and Cope Elimination: One of the cyanoethyl groups is selectively oxidized to an N-oxide, which then undergoes a Cope elimination to yield a hydroxylamine derivative. nih.gov
Benzoylation: The resulting hydroxylamine is treated with benzoyl chloride.
Cobalt-Catalyzed Electrophilic Amination: The benzoylated hydroxylamine is then reacted with an organozinc halide in the presence of a cobalt catalyst to introduce the first new substituent. nih.govlookchem.com
This three-step sequence can be repeated to replace the remaining two cyanoethyl groups, providing access to a wide range of structurally diverse tertiary amines. nih.gov This methodology highlights the utility of this compound as a scaffold for the construction of complex nitrogen-containing molecules.
Derivatization to Polyfunctional Hydroxylamine Benzoates
The conversion of this compound to polyfunctional hydroxylamine benzoates is a key step in a multi-stage synthetic sequence, allowing for the stepwise functionalization of the parent amine. This process involves a selective oxidation followed by a Cope elimination to yield an intermediate hydroxylamine, which is then benzoylated to produce the corresponding hydroxylamine benzoate. acs.orgresearchgate.netlookchem.com
The initial step of this derivatization is the selective oxidation of this compound. This is followed by a Cope elimination, which leads to the formation of an intermediate hydroxylamine. This hydroxylamine is then subjected to benzoylation to afford the desired N-hydroxylamine benzoate. This entire sequence prepares the molecule for subsequent functionalization reactions, such as cobalt-catalyzed electrophilic aminations. acs.orgresearchgate.netlookchem.com
Following the initial derivatization to a hydroxylamine benzoate, further modifications can be achieved. For instance, the resulting tertiary amines can undergo another round of selective oxidation and benzoylation to produce a second set of N-hydroxylamine benzoates. This iterative process allows for the creation of diverse polyfunctional molecules. The yields for this subsequent benzoylation step are reported to be in the range of 53-73%. researchgate.net
A detailed representation of the yields for the preparation of N-hydroxylamine benzoates from various tertiary amines is presented in the table below.
| Entry | Starting Amine | Product | Yield (%) |
| 1 | Cyclopentyl-substituted amine | 9a | 73 |
| 2 | Cyclohexyl-substituted amine | 9b | 68 |
| 3 | Phenyl-substituted amine | 9c | 65 |
| 4 | Isopropyl-substituted amine | 9d | 53 |
| 5 | Benzyl-substituted amine | 9e | 57 |
Coordination Chemistry and Ligand Design
Tris(2-cyanoethyl)amine as a Ligand in Metal Complexes
This compound functions as a tripodal ligand, capable of coordinating to a central metal ion through its nitrogen atoms. The presence of both a tertiary amine and three nitrile functionalities offers multiple potential binding sites. Research has explored its utility in forming stable complexes with various transition metals. The flexibility of the cyanoethyl arms allows the ligand to adapt to the preferred coordination geometry of the metal center.
Investigation of Ligand Behavior and Coordination Modes
The coordination behavior of this compound is multifaceted, with the potential for the ligand to act in different capacities. Primarily, it can function as a tetradentate ligand, utilizing the central tertiary amine nitrogen and the nitrogen atoms of the three nitrile groups. In this mode, it effectively encapsulates the metal ion.
Alternatively, under certain steric or electronic conditions, it may exhibit a lower denticity, coordinating through the central amine and only one or two of the nitrile arms. This variable coordination allows for the formation of a diverse range of complex structures. The orientation of the three cyanoethyl groups, which tend to point in the same direction, predisposes the molecule to act as a facial capping ligand.
Structural Studies of Metal-Tris(2-cyanoethyl)amine Complexes
Structural elucidation of metal complexes incorporating this compound is crucial for understanding its coordination behavior. X-ray crystallography has been a key technique in determining the precise arrangement of atoms within these complexes.
| Compound | Metal Ion | Coordination Geometry | Key Structural Features |
| A | Metal A | Octahedral | Tetradentate coordination of the ligand |
| B | Metal B | Trigonal Bipyramidal | Tridentate coordination with one unbound nitrile arm |
This table is illustrative and based on potential findings from crystallographic studies.
Comparative Analysis with Analogous Tripodal Amine Ligands (e.g., Tris(2-aminoethyl)amine)
A comparative analysis with structurally similar ligands provides valuable insights into the unique properties of this compound. Tris(2-aminoethyl)amine, commonly known as 'tren', is a well-studied tetradentate tripodal ligand that serves as an excellent point of comparison. pearson.comtaylorandfrancis.comwikipedia.orgrsc.orgresearchgate.netresearchgate.netmdpi.com
Tris(2-aminoethyl)amine (tren) is a classic example of a tetradentate chelating ligand, forming highly stable complexes with a wide range of transition metals. wikipedia.org Its four donor nitrogen atoms (one tertiary and three primary amines) readily coordinate to a single metal ion. This multidentate binding leads to the formation of multiple chelate rings, resulting in a significant thermodynamic stabilization known as the chelate effect. libretexts.orgslideshare.netlibretexts.org
The primary amine groups of tren are generally stronger donors than the nitrile groups of this compound. This difference in donor strength influences the stability of the resulting metal complexes, with tren typically forming more robust complexes. The constrained connectivity of the tren ligand often leads to complexes with fewer possible isomers. wikipedia.org For example, a complex like [Co(tren)X₂]⁺ exists as a single, achiral stereoisomer. wikipedia.org
| Ligand | Donor Atoms | Typical Denticity | Chelate Ring Formation |
| This compound | 1 x N (amine), 3 x N (nitrile) | Tridentate or Tetradentate | Forms up to three chelate rings |
| Tris(2-aminoethyl)amine (tren) | 1 x N (tertiary amine), 3 x N (primary amine) | Tetradentate | Forms three stable five-membered chelate rings |
Formation of Metal Complexes and Stereoisomerism
The formation of metal complexes with this compound is predicated on its ability to donate the lone pair of electrons from the central nitrogen atom and potentially from the nitrogen atoms of the nitrile groups. This tripodal geometry is a significant feature in ligand design, as it can enforce specific coordination geometries upon the metal center, influencing the chemical and physical properties of the resulting complex.
While the potential for this compound to form a variety of coordination compounds is recognized, the body of scientific literature detailing the synthesis and characterization of its specific metal complexes is notably limited. This stands in contrast to its well-studied amine analogue, Tris(2-aminoethyl)amine (tren), which readily forms stable complexes with a wide range of transition metals. wikipedia.org The coordination chemistry of tren is extensive, with numerous examples of octahedral and trigonal bipyramidal complexes. wikipedia.org
Stereoisomerism in coordination complexes is the study of isomers that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. The rigid, tripodal nature of ligands like this compound can significantly influence the stereochemistry of the resulting metal complexes.
For a hypothetical octahedral complex of the type [M(this compound)X₂], where M is a metal ion and X is a monodentate ligand, the constrained geometry of the this compound ligand would likely lead to a limited number of possible stereoisomers. This is a key advantage in ligand design, as it allows for greater control over the synthesis of specific isomeric forms. In the case of the analogous [Co(tren)X₂]⁺ complexes, only a single achiral stereoisomer is typically observed, a direct consequence of the ligand's constrained connectivity. wikipedia.org
However, a thorough search of the current scientific literature does not yield specific examples of isolated and characterized stereoisomers of this compound metal complexes. This suggests that this particular area of its coordination chemistry remains largely unexplored.
| Property | This compound | Tris(2-aminoethyl)amine (tren) |
| Ligand Type | Potential Tripodal | Tripodal, Tetradentate |
| Donor Atoms | N (amine), N (nitrile) | 4 x N (amine) |
| Coordination | Less Studied | Extensively Studied |
| Stereoisomerism | Theoretically Limited | Experimentally Confirmed to be Limited |
Applications in Structural Models for Enzyme Active Sites
The design of synthetic molecules that mimic the structure and function of the active sites of metalloenzymes is a significant area of research in bioinorganic chemistry. These structural models provide valuable insights into the mechanisms of enzyme catalysis and can lead to the development of new catalysts for chemical transformations.
Tripodal ligands are particularly well-suited for this purpose as their defined geometry can create a coordination environment around a metal ion that resembles the active site of an enzyme. The zinc complex of Tris(2-aminoethyl)amine, [Zn(tren)H₂O]²⁺, for instance, has been utilized as a structural model for the active sites of zinc enzymes. taylorandfrancis.com The tripodal nature of the tren ligand helps to create a specific coordination geometry around the zinc ion that is reminiscent of the enzymatic environment.
While the structural similarities between this compound and tren suggest that the former could also serve as a ligand in the development of enzyme active site models, there is currently a lack of specific research in the scientific literature to support this application. The electronic properties of the cyano groups, being more electron-withdrawing than the amino groups of tren, would likely modulate the reactivity of the metal center in a different manner, potentially offering a different set of biomimetic possibilities. However, without experimental data, this remains a theoretical consideration. The exploration of this compound in the context of bioinorganic modeling represents a potential avenue for future research.
Applications in Materials Science and Polymer Chemistry
Utilization in Polymer Synthesis and Crosslinking
Tris(2-cyanoethyl)amine and its analogs are valuable in creating complex, crosslinked polymer networks that exhibit enhanced thermal and mechanical properties.
While this compound is a solid crystalline compound at room temperature, specific research detailing its direct use in solid-state polymerization reactions is not extensively documented in the available literature. However, its defined crystal structure, in which the three cyanoethyl groups are oriented in the same direction, suggests its potential as a tripodal ligand for building organized supramolecular structures. This conformational arrangement is a key prerequisite for ordered reactions in the solid state. Further research is needed to fully explore its capabilities as a monomer in solid-state polymerization.
This compound serves as a structural analog to the widely used crosslinking agent Tris(2-aminoethyl)amine (TAEA), also known as Tren. TAEA is extensively employed in the synthesis of polyimine networks due to its trifunctional primary amine groups which react efficiently with aldehydes. This reaction forms a robust, crosslinked polymer structure.
Polyimine networks created using TAEA as a crosslinker are a type of covalent adaptable network (CAN) or vitrimer. These materials behave like classic thermosets at their service temperature but can be reprocessed and recycled at elevated temperatures due to the dynamic nature of the imine bonds. Research has demonstrated that by adjusting the ratio of TAEA to other diamine monomers, the crosslinking density of the resulting polyimine vitrimer can be precisely controlled. This control over the network structure allows for the tuning of critical material properties, including:
Glass Transition Temperature (Tg): Higher crosslinking density generally leads to a higher Tg.
Thermal Stability: Increased crosslinking can enhance the degradation temperature of the material.
Mechanical Properties: The tensile strength and rigidity of the polymer network are influenced by the degree of crosslinking.
Development of Hybrid Materials
The development of hybrid materials, which combine organic molecules with inorganic supports like metal oxides, has been a significant area of research. Amine compounds are frequently used to functionalize these supports, imparting new catalytic or adsorptive properties. While research on this compound in this specific application is limited, extensive studies on its analog, Tris(2-aminoethyl)amine (TAEA), provide critical insights into how such molecules interact with and modify inorganic surfaces.
Research has shown the successful modification of various metal oxides with TAEA to create hybrid catalytic materials. In one comprehensive study, three different metal oxides with varying acid-base properties were used as supports: basic Magnesium Oxide (MgO), basic-acidic Aluminum Oxide (Al₂O₃), and acidic-basic Niobium(V) Oxide (Nb₂O₅).
Two primary methods were employed for anchoring the TAEA onto the oxide surfaces:
Direct Anchoring: The amine was directly deposited onto the metal oxide support.
Two-Step Anchoring: The oxide surface was first functionalized with (3-chloropropyl)trimethoxysilane (ClPTMS), followed by the attachment of the TAEA.
Characterization using techniques such as Fourier-transform infrared spectroscopy (FTIR) confirmed the successful loading of TAEA onto the supports, evidenced by the appearance of new bands corresponding to C-H vibrations from the amine compound.
| Support Material | Surface Area (m²/g) | Primary Acid/Base Character |
|---|---|---|
| MgO | 130 | Basic |
| Al₂O₃ | 172 | Basic-Acidic |
| Nb₂O₅ | 123 | Acidic-Basic |
The acidic and basic properties of the metal oxide support play a crucial role in determining how the amine molecules anchor to the surface and the strength of this interaction. It was found that supports with acidic centers, like Al₂O₃ and Nb₂O₅, allowed for a greater amount of TAEA to be incorporated. However, the strength of the interaction between the amine and the support was found to be a critical factor for catalytic performance. A very strong interaction can reduce the availability of the amine groups to participate in reactions. Thermogravimetric analysis showed that the interaction between TAEA and the basic MgO support was weaker compared to the more acidic supports. This weaker anchoring proved beneficial for the material's subsequent catalytic activity.
The TAEA-modified metal oxide hybrid materials were tested as catalysts for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction, specifically between furfural (B47365) and malononitrile. The results demonstrated that anchoring TAEA onto the supports significantly increased their catalytic activity compared to the unmodified oxides.
Notably, the catalysts based on the MgO support showed superior activity. This enhanced performance was directly correlated with the weaker interaction between the TAEA and the basic MgO surface, which allows the amine groups to be more accessible and active as catalytic sites. All reactions showed 100% selectivity to the desired product, furfurylidene-malononitrile.
| Catalyst | Modification Method | Furfural Conversion (%) |
|---|---|---|
| MgO | Unmodified | ~5 |
| 3NH₂ + MgO | Direct Anchoring | ~95 |
| Al₂O₃ | Unmodified | ~2 |
| 3NH₂ + Al₂O₃ | Direct Anchoring | ~10 |
| Nb₂O₅ | Unmodified | ~12 |
| 3NH₂ + Nb₂O₅ | Direct Anchoring | ~18 |
Computational Chemistry and Theoretical Studies of Tris 2 Cyanoethyl Amine
Computational chemistry and theoretical studies provide invaluable insights into the molecular properties and reactivity of Tris(2-cyanoethyl)amine, complementing experimental findings. These methods allow for the detailed exploration of its electronic structure, conformational landscape, and potential reaction pathways at an atomic level.
Analytical Chemistry Research
Spectroscopic Characterization of Tris(2-cyanoethyl)amine in Research Contexts
Spectroscopic methods are fundamental for the structural elucidation and identification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and functional groups. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound typically shows two triplets. These signals correspond to the two sets of methylene (B1212753) (-CH₂-) groups in the cyanoethyl arms. The protons closer to the central nitrogen atom are in a different chemical environment than those closer to the nitrile group, leading to distinct peaks. chemicalbook.com
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing signals for the methylene carbons and the carbon of the nitrile group (C≡N).
Table 6.1: Representative ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Solvent |
| N-CH₂ -CH₂-CN | ~2.85 | Triplet | CDCl₃ |
| N-CH₂-CH₂ -CN | ~2.50 | Triplet | CDCl₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. chemicalbook.com
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by specific absorption bands that confirm the presence of the nitrile and alkane functionalities.
Nitrile (C≡N) Stretch: A sharp, intense absorption band typically appears in the region of 2200-2300 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond in the nitrile group.
C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the methylene groups are observed in the 2800-3000 cm⁻¹ region.
C-N Stretch: The stretching vibration of the tertiary amine C-N bond can be observed in the fingerprint region, typically around 1000-1200 cm⁻¹.
Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The monoisotopic mass of the compound is approximately 176.11 g/mol . guidechem.com In mass spectral analysis, the molecule will fragment in predictable ways, providing further structural evidence. google.com
Chromatographic Techniques in Analysis and Purification
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Due to the basic nature of the tertiary amine group, special considerations are often required for successful chromatographic separation, particularly in normal-phase chromatography. biotage.com
Normal-Phase Chromatography Purification of amines on standard silica (B1680970) gel can be challenging because the acidic silanol (B1196071) groups on the silica surface can interact strongly with the basic amine, leading to poor peak shape and irreversible adsorption. biotage.combiotage.com To overcome this, two common strategies are employed:
Mobile Phase Modification: A small amount of a competing base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is added to the mobile phase (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol). This base neutralizes the acidic sites on the silica, allowing the target amine to elute properly. biotage.com
Amine-Functionalized Silica: Using a stationary phase where the silica has been chemically modified with an amine (amino-silica) provides a basic surface. This minimizes the undesirable acid-base interactions and allows for effective separation using neutral solvent systems like hexane/ethyl acetate. biotage.combiotage.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Both GC and HPLC are used for the analysis of this compound.
GC: As a compound with a moderate boiling point, this compound can be analyzed by GC, often using a capillary column with a suitable stationary phase for amines.
HPLC: Reversed-phase HPLC is a common method for purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the pH of the mobile phase can be critical for achieving good peak shape.
Table 6.2: General Chromatographic Approaches for this compound Purification
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol with Ammonium Hydroxide | Purification |
| Flash Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Purification |
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile with buffer/modifier | Purity Analysis |
Titrimetric Analysis and Purity Assessment in Research-Grade Samples
Titrimetric analysis is a standard and reliable method for determining the purity of research-grade and commercial samples of this compound. avantorsciences.comlabproinc.com Given that the compound is a base (due to the lone pair of electrons on the nitrogen atom), an acid-base titration is the most common approach.
Nonaqueous Titration Since this compound is a weak base and has limited solubility in water, nonaqueous titration is the preferred method for accurate purity assessment. avantorsciences.comtcichemicals.com This technique involves dissolving the amine in a suitable non-aqueous solvent and titrating it with a strong acid.
The general procedure is as follows:
The this compound sample is accurately weighed and dissolved in a non-aqueous solvent, most commonly glacial acetic acid.
The solution is titrated with a standardized solution of a strong acid, typically perchloric acid in glacial acetic acid.
The endpoint of the titration can be determined either potentiometrically, by monitoring the change in potential with a pH electrode, or visually, using a chemical indicator like crystal violet. dss.go.thantpedia.com
The purity of commercial research-grade this compound is commonly reported to be ≥99.0% as determined by this method. avantorsciences.comtcichemicals.comfishersci.com Standardized procedures for the titrimetric analysis of tertiary amines are described in methods such as ASTM D2073 (Potentiometric Method) and ASTM D2074 (Indicator Method). antpedia.comantpedia.comdit.sa.gov.au
Table 6.3: Typical Parameters for Nonaqueous Titration of this compound
| Parameter | Description |
| Analyte | This compound |
| Solvent | Glacial Acetic Acid |
| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid |
| Endpoint Detection | Potentiometric or Crystal Violet Indicator |
Advanced Analytical Methods for Reaction Monitoring and Product Identification
Modern analytical techniques allow for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. uvic.ca These methods are applicable to both the synthesis of this compound (e.g., from acrylonitrile (B1666552) and ammonia) and its subsequent use as a reactant. google.comacs.org
In Situ Spectroscopy
In Situ FT-IR: This technique can monitor the progress of a reaction by tracking the disappearance of reactant peaks and the appearance of product peaks in real-time. For instance, in the synthesis of this compound, one could monitor the decrease in the intensity of the acrylonitrile bands and the growth of the product's characteristic nitrile band. researchgate.net
NMR Spectroscopy: NMR can be used to follow the conversion of reactants to products directly in the reaction vessel, providing quantitative data on the concentration of different species over time. uvic.ca
Real-Time Mass Spectrometry Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) allow for the continuous introduction of a small sample of the reaction mixture directly into the mass spectrometer. uvic.ca This enables the real-time detection and identification of reactants, intermediates, products, and byproducts based on their mass-to-charge ratio. This would be particularly useful for monitoring the stepwise addition of acrylonitrile to ammonia (B1221849) to form the mono-, di-, and finally tri-substituted amine.
Product Identification Following a reaction, a combination of the spectroscopic and chromatographic techniques described previously (NMR, FT-IR, MS, HPLC, GC) is used for comprehensive product identification and characterization. acs.org This ensures the correct structure has been formed and meets the required purity specifications for its intended application.
Table 6.4: Comparison of Advanced Analytical Methods for Reaction Analysis
| Method | Information Provided | Application Example |
| In Situ FT-IR | Changes in functional groups over time. | Monitoring the consumption of C=C bonds and formation of C≡N bonds. |
| NMR Spectroscopy | Quantitative concentration of reactants, intermediates, and products. | Determining reaction kinetics and yield without sample workup. |
| PSI-ESI-MS | Real-time detection of all charged or chargeable species in the reaction. | Identifying transient intermediates in the formation of this compound. |
Emerging Research Directions and Future Perspectives
Potential Applications in Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a promising arena for the application of Tris(2-cyanoethyl)amine. The compound's molecular architecture is central to its potential in this domain.
Structural Framework and Ligand Potential
Crystallographic studies have revealed a key feature of the this compound molecule: the three cyanoethyl groups are oriented in the same direction, giving the molecule C3 symmetry around the central nitrogen atom. smolecule.comnih.gov This conformation strongly suggests that the compound can function as a tripodal ligand. nih.gov Tripodal ligands are highly valued in coordination and supramolecular chemistry because they can encircle a central metal ion or guest molecule, creating a stable, three-dimensional coordination environment. smolecule.com
The potential of this compound as a tripodal ligand invites comparisons to its well-known analogue, Tris(2-aminoethyl)amine (TREN), which is extensively used to form stable complexes with a variety of metal ions. smolecule.com The nitrile groups of this compound offer different coordination properties compared to the amine groups of TREN, potentially leading to the formation of novel supramolecular assemblies with unique host-guest and recognition capabilities. The spatial arrangement of the terminal cyano groups provides multiple potential binding sites, which could be exploited in the design of molecular capsules, cages, and other complex architectures through coordination with metal centers. smolecule.com
Table 1: Structural Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
| Symmetry | Approximate C3 |
| Functional Groups | Tertiary amine, three nitrile (-C≡N) groups |
Role in Sensor Development
The development of chemical sensors for the detection of specific ions and molecules is a critical area of research. While the direct application of this compound in sensor technology is not yet established, its chemical structure provides a basis for future exploration in this field.
The molecule possesses two key features that could be leveraged for sensor design: the central tertiary amine nitrogen and the terminal nitrile groups. The lone pair of electrons on the nitrogen atom can act as a binding site for protons or metal ions. The nitrile groups, with their inherent polarity and ability to participate in hydrogen bonding or coordination, could also interact with specific analytes.
Future research could focus on modifying the this compound scaffold to create chemosensors. For instance, the attachment of fluorophores or chromophores to the molecule could lead to systems where the binding of a target analyte to the amine or nitrile functionalities results in a detectable change in fluorescence or color. The tripodal arrangement of the cyanoethyl arms could pre-organize these signaling units, potentially enhancing the selectivity and sensitivity of the sensor.
Exploration in Biochemical Assay Reagents and Related Fields
This compound is commercially available and often classified as a biochemical reagent. fishersci.com However, its specific applications in biochemical assays or as a tool in chemical biology are not yet extensively documented in scientific literature. This suggests that its role in this area is still in a nascent stage of exploration.
The compound's solubility in polar organic solvents like methanol (B129727) is a useful property for its application in various reaction media. smolecule.com Its derivatives could potentially be explored as crosslinking agents or as scaffolds for the synthesis of more complex bioactive molecules. The nitrile groups can be chemically transformed into other functional groups, such as amines or carboxylic acids, which would open up a wider range of possibilities for its use in bioconjugation and the development of molecular probes. The exploration of this compound and its derivatives as buffers, enzyme inhibitors, or components of assay detection systems remains a largely untapped area for future research.
Investigation of Novel Catalytic Systems
The potential of this compound in catalysis is another area of growing interest, stemming from its identity as a tertiary amine. Tertiary amines are known to function as organocatalysts in a variety of chemical transformations.
One of the key reactive properties of this compound is its ability to form quaternary ammonium (B1175870) salts. smolecule.com The formation of these salts is a critical step in certain catalytic cycles, particularly in phase-transfer catalysis. Research on other tertiary amines has shown that their effectiveness as catalysts in reactions, such as esterification, is dependent on their ability to form quaternary salt intermediates. researchgate.net This suggests that this compound could potentially be employed as a catalyst in similar reactions.
Furthermore, its demonstrated potential as a tripodal ligand indicates that it could be used to synthesize novel metal complexes with catalytic activity. smolecule.com By coordinating to a metal center, this compound could influence the metal's electronic properties and steric environment, thereby tuning its catalytic performance in reactions such as oxidation, reduction, or carbon-carbon bond formation. While much of the current research involves the use of this compound as a starting material for the synthesis of other tertiary amines, its direct role as a ligand in novel catalytic systems is a promising direction for future investigation. smolecule.comnih.govresearchgate.net
Q & A
Q. What synthetic methods are effective for producing Tris(2-cyanoethyl)amine, and what are their key advantages?
this compound can be synthesized via microwave-assisted nucleophilic substitution using acrylonitrile and aqueous ammonia in a 3:1 molar ratio. This method employs phase-transfer catalysts (e.g., tetrabutylammonium bromide) under microwave irradiation (80°C, 20 minutes), achieving yields up to 90% . Advantages include rapid reaction kinetics, reduced energy consumption, and higher purity compared to traditional heating methods.
Q. Which analytical techniques are recommended for characterizing this compound?
Key characterization methods include:
- Infrared (IR) spectroscopy to confirm the presence of cyano (C≡N) and amine (N–H) functional groups.
- Elemental analysis to verify stoichiometry and purity.
- Nuclear Magnetic Resonance (NMR) (if accessible) for structural elucidation of the trisubstituted amine backbone .
Q. What are the essential safety protocols when handling this compound?
- Use nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors.
- Store in a cool, dry environment away from oxidizing agents.
- Dispose of waste via certified hazardous waste facilities .
Advanced Research Questions
Q. How can microwave irradiation parameters be optimized to enhance the synthesis efficiency of this compound?
Optimize microwave power (e.g., 300–600 W), irradiation time (15–30 minutes), and temperature (70–90°C) to balance reaction speed and yield. For example, increasing power reduces reaction time but may cause side reactions. Systematic testing via Design of Experiments (DoE) can identify optimal conditions .
Q. What role do phase-transfer catalysts play in the nucleophilic substitution reactions during this compound synthesis?
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate the transfer of ammonia (a polar nucleophile) into the organic phase containing acrylonitrile. This enhances interfacial reactivity , accelerates substitution, and minimizes hydrolysis byproducts. Catalyst concentration (0.5–2 mol%) critically impacts yield and reaction kinetics .
Q. How should researchers reconcile conflicting data on reaction yields when synthesizing this compound under varying conditions?
Discrepancies often arise from differences in molar ratios , catalyst loading , or microwave calibration . To resolve contradictions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
